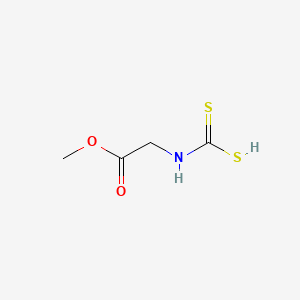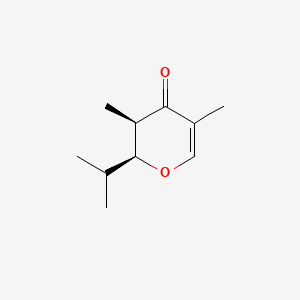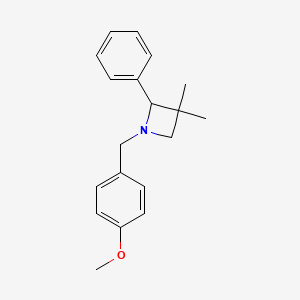
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is an organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine typically involves the reaction of p-methoxybenzyl chloride with 3,3-dimethyl-2-phenylazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the nucleophilic azetidine attacks the electrophilic carbon of the p-methoxybenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the azetidine ring.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF.
Substitution: Sodium hydride (NaH) in THF or DMF.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as p-methoxybenzaldehyde.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The p-methoxybenzyl group can stabilize intermediates through resonance and inductive effects, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl azetidine: Similar structure but lacks the p-methoxy group.
Dimethylphenyl azetidine: Similar structure but lacks the p-methoxybenzyl group.
Methoxybenzyl azetidine: Similar structure but lacks the dimethyl groups on the azetidine ring.
Uniqueness
1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is unique due to the presence of both the p-methoxybenzyl and dimethylphenyl groups, which confer distinct chemical and physical properties. The p-methoxy group provides additional stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
22606-98-0 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-2-phenylazetidine |
InChI |
InChI=1S/C19H23NO/c1-19(2)14-20(18(19)16-7-5-4-6-8-16)13-15-9-11-17(21-3)12-10-15/h4-12,18H,13-14H2,1-3H3 |
InChI-Schlüssel |
URNXUOFQEARGGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1C2=CC=CC=C2)CC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


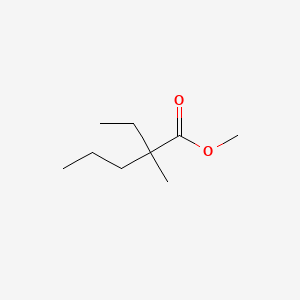
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
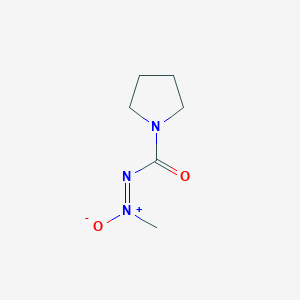
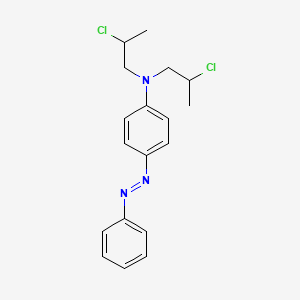
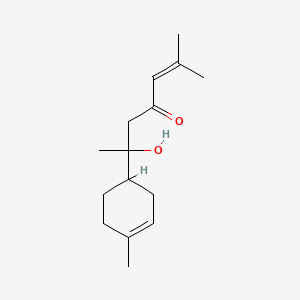
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
